MY-5445 vs. Sildenafil: Divergent PDE5 Potency and Functional Equivalence in Neuropathic Pain Models
MY-5445 is a PDE5 inhibitor with substantially lower enzymatic potency (IC50 = 6.7 μM at 1 μM cGMP) compared to sildenafil (IC50 = 3.3 nM), representing an approximately 2,000-fold difference in target affinity. Despite this large potency gap, MY-5445 and sildenafil demonstrate comparable efficacy in vivo: both compounds produce significant relief of mechanical hypersensitivity in the mouse sciatic nerve cuffing model of neuropathic pain after 12 days of treatment [1]. This finding indicates that extreme PDE5 potency is not a prerequisite for achieving anti-allodynic effects, and that MY-5445 offers a distinct pharmacological tool for studying PDE5-mediated analgesia without the confounding vasodilatory potency of clinical PDE5 inhibitors.
| Evidence Dimension | PDE5 inhibitory potency (enzymatic IC50) and in vivo anti-allodynic efficacy |
|---|---|
| Target Compound Data | MY-5445: IC50 = 6.7 μM (1 μM cGMP); significant relief of mechanical allodynia in mouse sciatic nerve cuffing model at 3 mg/kg and 0.5 mg/kg ip twice daily |
| Comparator Or Baseline | Sildenafil: IC50 = 3.3 nM (PDE5); comparable anti-allodynic efficacy in same model |
| Quantified Difference | Sildenafil is ~2,000-fold more potent enzymatically; functional anti-allodynic efficacy is comparable |
| Conditions | PDE5 enzymatic assay at 1 μM cGMP concentration; in vivo neuropathic pain model induced by sciatic nerve cuffing in mice (3 and 0.5 mg/kg, ip twice daily for 12 days) |
Why This Matters
Enables researchers to dissect PDE5-mediated analgesia using a lower-potency probe, reducing off-target vasodilatory effects that complicate interpretation with high-potency clinical PDE5 inhibitors.
- [1] Nagel AC, Szepetiuk M, Harazin A, et al. Design and synthesis of 3-aminophthalazine derivatives and structural analogues as PDE5 inhibitors: anti-allodynic effect against neuropathic pain in a mouse model. Eur J Med Chem. 2019;177:131-144. PMID: 31129450. View Source
